3-Bromo-2-methylpyridine
CAS No.: 38749-79-0
Cat. No.: VC21293471
Molecular Formula: C6H6BrN
Molecular Weight: 172.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38749-79-0 |
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Molecular Formula | C6H6BrN |
Molecular Weight | 172.02 g/mol |
IUPAC Name | 3-bromo-2-methylpyridine |
Standard InChI | InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 |
Standard InChI Key | AIPWPTPHMIYYOX-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=N1)Br |
Canonical SMILES | CC1=C(C=CC=N1)Br |
Introduction
Chemical Identity and Structure
3-Bromo-2-methylpyridine is a brominated derivative of 2-methylpyridine (also known as 2-picoline). The compound features a pyridine ring with a methyl group at the second position and a bromine atom at the third position. This strategic positioning of functional groups provides the molecule with unique reactivity patterns that make it valuable in organic synthesis.
The compound is formally identified by the following parameters:
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Chemical name: 3-Bromo-2-methylpyridine
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CAS Registry Number: 38749-79-0
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Molecular Formula: C6H6BrN
This compound is also known by several synonyms including 3-bromo-2-picoline, 2-methyl-3-bromopyridine, and pyridine, 3-bromo-2-methyl-, which are commonly used in chemical literature and industry catalogs .
Physical and Chemical Properties
3-Bromo-2-methylpyridine exhibits distinct physical and chemical properties that make it suitable for various applications. At standard conditions, it appears as a clear liquid ranging from colorless to brown in appearance .
Physical Properties
The following table summarizes the key physical properties of 3-Bromo-2-methylpyridine:
Property | Value |
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Physical State | Liquid |
Color | Clear, colorless to brown |
Boiling Point | 76°C at 17mm Hg |
Density | 1.495 g/cm³ |
Refractive Index | 1.5604 |
Flash Point | 174°F |
Storage Temperature | Inert atmosphere, Room Temperature |
Chemical Properties
The chemical behavior of 3-Bromo-2-methylpyridine is influenced by both the pyridine ring and its substituents. The pyridine nitrogen provides basic properties, while the bromine atom at the third position serves as a site for various chemical transformations, particularly cross-coupling reactions.
The bromine functionality makes this compound particularly useful for synthetic applications, as it provides a reactive site for nucleophilic substitution and metal-catalyzed coupling reactions.
Synthesis Methods
The preparation of 3-Bromo-2-methylpyridine typically involves the selective bromination of 2-methylpyridine. A detailed synthetic procedure is documented in literature and patents.
Laboratory Synthesis
One well-documented method for synthesizing 3-Bromo-2-methylpyridine involves the reaction of 2-methylpyridine with bromine in the presence of aluminum chloride as a catalyst:
The procedural steps include:
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Addition of 2-methylpyridine (46.6 g) to aluminum chloride (200 g) with stirring at 100°C
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Dropwise addition of bromine (40.0 g) at the same temperature over 1 hour
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Continued stirring for an additional 30 minutes
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Cooling the reaction mixture
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Pouring the mixture into ice water
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Acidification with concentrated hydrochloric acid
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Washing with ethyl acetate
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Basification of the aqueous layer with 8 mol/L sodium hydroxide solution
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Extraction with diethyl ether
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Washing the extract with saturated brine
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Drying over anhydrous sodium sulfate
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Concentration under reduced pressure
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Purification by silica gel column chromatography (using hexane-diethyl ether in a 10:1 ratio)
This method yields the target compound as a colorless oil with a reported yield of approximately 12% .
Characterization
The identity and purity of the synthesized 3-Bromo-2-methylpyridine can be confirmed using ¹H-NMR spectroscopy, which shows characteristic signals:
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Methyl group protons at δ 2.67 (3H, s)
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Aromatic protons at δ 6.98-7.03 (1H, m), 7.78-7.82 (1H, m), and 8.40-8.44 (1H, m)
Applications in Chemical Research and Industry
3-Bromo-2-methylpyridine serves several important functions in both research and industrial settings, primarily as an intermediate compound in various synthetic pathways.
Pharmaceutical Intermediates
The compound is extensively utilized in pharmaceutical synthesis, where the bromine functionality provides a reactive site for building more complex molecular structures. It serves as a precursor in the synthesis of various pharmacologically active compounds including antimicrobial agents and central nervous system drugs .
Organic Synthesis
In the field of organic chemistry, 3-Bromo-2-methylpyridine functions as a versatile building block. The bromine substituent can participate in various transformation reactions:
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Cross-coupling reactions (Suzuki, Negishi, Stille)
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Nucleophilic substitution reactions
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Metal-halogen exchange reactions
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Directed metalation strategies
These transformations enable the creation of functionalized pyridine derivatives with applications in materials science, catalysis, and other fields .
Industrial Applications
Beyond laboratory settings, 3-Bromo-2-methylpyridine is used as:
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An intermediate in the production of agricultural chemicals
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A component in specialized organic solvents
Analytical Methods for Identification and Quantification
Various analytical techniques can be employed for the identification and quantification of 3-Bromo-2-methylpyridine in different matrices.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive identification method. The ¹H-NMR spectrum shows characteristic signals as described in section 3.2 .
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for both qualitative and quantitative analysis of this compound, particularly in reaction mixtures and formulations.
Related Compounds and Comparative Analysis
3-Bromo-2-methylpyridine belongs to a family of halogenated pyridine derivatives, each with distinct chemical properties and applications.
Other related compounds include:
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5-Bromo-2-methylpyridine
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3-Bromo-5-methoxy-2-methylpyridine
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2-Methylpyridine (the parent compound)
Each of these compounds exhibits unique reactivity patterns and applications based on the position of substituents around the pyridine ring.
Future Research Directions
Current trends in research involving 3-Bromo-2-methylpyridine include:
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Development of more efficient and selective synthetic routes
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Exploration of catalytic applications in organic transformations
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Investigation of novel pharmaceutical applications
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Creation of functional materials based on pyridine scaffolds
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